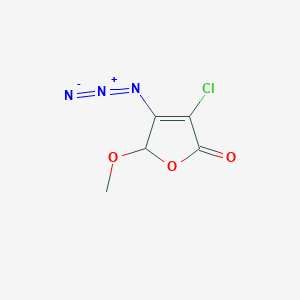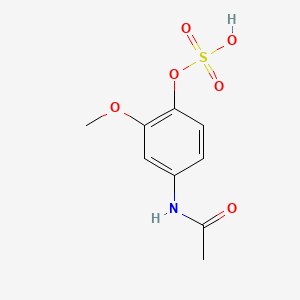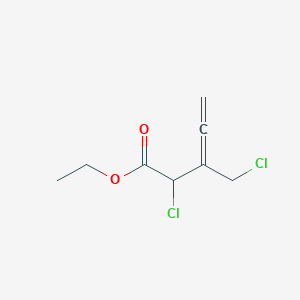
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is an organic compound with a unique structure characterized by the presence of both chloro and chloromethyl groups attached to a penta-3,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate typically involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to introduce the chloro groups. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the chloro groups or to convert them into other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate exerts its effects involves the interaction of its chloro and chloromethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3-(methyl)penta-3,4-dienoate
- Ethyl 2-bromo-3-(chloromethyl)penta-3,4-dienoate
- Ethyl 2-chloro-3-(chloromethyl)but-3-enoate
Uniqueness
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is unique due to the specific positioning of its chloro and chloromethyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
59569-10-7 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
InChI |
InChI=1S/C8H10Cl2O2/c1-3-6(5-9)7(10)8(11)12-4-2/h7H,1,4-5H2,2H3 |
InChI Key |
PZWAIAYBLFZQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=C=C)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


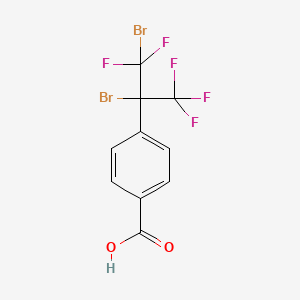
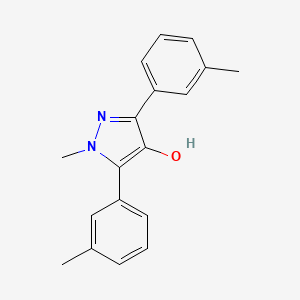
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
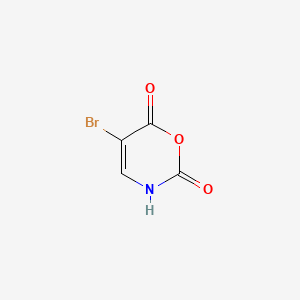
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)


![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)


